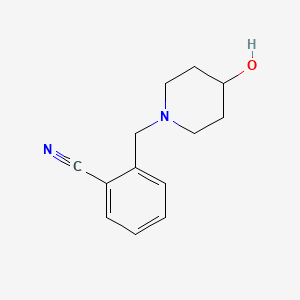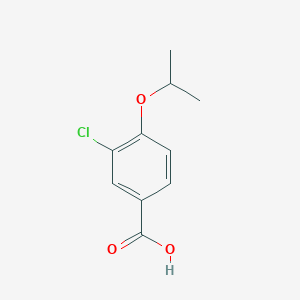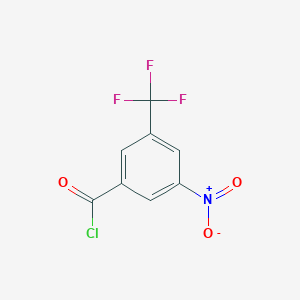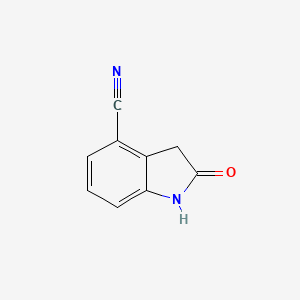
2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by the presence of a piperidine ring, a benzonitrile group, and a hydroxyl group, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile typically involves the reaction of 4-hydroxypiperidine with a benzonitrile derivative under controlled conditions. One common method involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction between 4-hydroxypiperidine and a benzonitrile derivative . The reaction is usually carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of green chemistry principles, such as the use of ionic liquids as solvents and catalysts, can enhance the sustainability of the production process .
化学反応の分析
Types of Reactions
2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: The major product is 2-((4-oxopiperidin-1-yl)methyl)benzonitrile.
Reduction: The major product is 2-((4-aminopiperidin-1-yl)methyl)benzonitrile.
Substitution: The products vary depending on the electrophile used.
科学的研究の応用
2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
作用機序
The mechanism of action of 2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as a positive regulator of T-cell coactivation by binding to proteins such as ADA, CAV1, IGF2R, and PTPRC . This binding can induce T-cell proliferation and NF-kappa-B activation, which are important processes in immune response and inflammation.
類似化合物との比較
2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds also contain a nitrogen heterocycle and are widely used in medicinal chemistry for their biological activities.
Piperidine derivatives: These compounds share the piperidine ring structure and are known for their diverse pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
特性
IUPAC Name |
2-[(4-hydroxypiperidin-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-9-11-3-1-2-4-12(11)10-15-7-5-13(16)6-8-15/h1-4,13,16H,5-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPODFLYJNEAKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=CC=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640737 |
Source


|
| Record name | 2-[(4-Hydroxypiperidin-1-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887593-76-2 |
Source


|
| Record name | 2-[(4-Hydroxypiperidin-1-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Oxa-7-azaspiro[4.5]decane](/img/structure/B1358730.png)
![N''-[4-(Benzyloxy)phenyl]guanidine](/img/structure/B1358731.png)



![3,8-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1358742.png)
![cis-3'-Oxo-spiro[cyclohexane-1,1'(3'H)-furo[3,4-c]pyridine]-4-carboxylic acid](/img/structure/B1358743.png)
![trans-7'-oxo-spiro[cyclohexane-1,5'(7'H)-furo[3,4-b]pyridine]-4-carboxylic acid](/img/structure/B1358744.png)


